molecular formula C13H14N6O2S B2580897 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 910443-25-3

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B2580897
CAS No.: 910443-25-3
M. Wt: 318.36
InChI Key: LHRPUXGQHIRELB-UHFFFAOYSA-N
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Description

8-(Pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a triazinoindole derivative characterized by a pyrrolidine-sulfonyl substituent at the 8-position and an amine group at the 3-position of the tricyclic core. Its structural uniqueness lies in the sulfonamide group, which may enhance solubility and target-binding affinity compared to simpler derivatives.

Properties

IUPAC Name

8-pyrrolidin-1-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c14-13-16-12-11(17-18-13)9-7-8(3-4-10(9)15-12)22(20,21)19-5-1-2-6-19/h3-4,7H,1-2,5-6H2,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRPUXGQHIRELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings and Implications

Sulfonamide vs.

Biological Performance : Compound 60’s dual piperidine-pyrrolidine substitution demonstrates that nitrogen heterocycles at the 8-position enhance cholinesterase inhibition and Aβ aggregation blockade. The target compound’s sulfonamide may further optimize these effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via multi-step reactions, including sulfonylation of the indole core followed by triazine ring formation. A critical step involves introducing the pyrrolidine sulfonyl group using S-alkylation under alkaline conditions . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents significantly impact yield. For example, excess sulfonyl chloride derivatives may improve sulfonylation efficiency but risk side reactions. Optimization protocols from analogous triazinoindole systems recommend monitoring intermediates via thin-layer chromatography (TLC) and isolating products via column chromatography with silica gel .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry, particularly to distinguish between [5,6-b] and other triazinoindole isomers. Key proton signals include aromatic protons in the indole ring (δ 7.2–8.5 ppm) and the pyrrolidine sulfonyl group’s methylene protons (δ 3.0–3.5 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Cross-validation with X-ray crystallography, where feasible, resolves ambiguities in sulfonyl group orientation .

Advanced Research Questions

Q. How can researchers address solubility limitations in biological assays for this compound?

  • Answer : The compound’s poor aqueous solubility (due to the hydrophobic triazinoindole core) can be mitigated via formulation strategies:

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro studies, ensuring compatibility with cell lines .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability for in vivo pharmacokinetic studies .
  • Salt formation : Explore hydrochloride or phosphate salts to improve polar interactions. Preformulation studies should include dynamic light scattering (DLS) and differential scanning calorimetry (DSC) to assess stability .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions. Standardize protocols by:

  • Assay replication : Use ≥3 biological replicates with positive controls (e.g., staurosporine for kinase assays).
  • Cell line authentication : STR profiling avoids misidentification-driven variability .
  • Data normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH) in qPCR/Western blot analyses. Meta-analyses of published data should account for differences in compound batches, as impurities >2% can skew results .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Answer : For scale-up (>10 g), prioritize:

  • Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact.
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) accelerate Suzuki-Miyaura couplings for triazine intermediates, reducing reaction time from 24h to 6h .
  • Flow chemistry : Continuous-flow reactors enhance heat/mass transfer during exothermic sulfonylation steps, improving yield by 15–20% compared to batch processes .

Methodological Considerations

  • Data Tables :

    ParameterOptimal ConditionReference
    Sulfonylation solventDMF (anhydrous)
    Reaction temperature0–5°C (prevents side reactions)
    HPLC mobile phaseAcetonitrile:H₂O (70:30)
  • Critical Challenges :

    • Regioselectivity : Competing N1 vs. N2 sulfonylation requires DFT calculations to predict thermodynamic favorability .
    • Stability : The compound degrades under UV light; store in amber vials at –20°C .

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